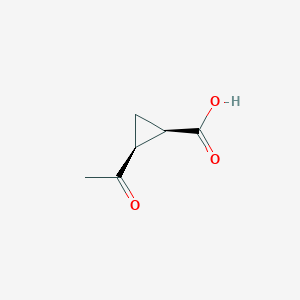
(1R,2S)-2-acetylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-acetylcyclopropane-1-carboxylic acid, commonly known as ACPCA, is a cyclic amino acid that has been extensively studied in the field of biochemistry and pharmacology. ACPCA is a chiral compound, meaning it has two enantiomers that differ in their spatial arrangement of atoms. The (1R,2S)-enantiomer of ACPCA has been found to have several interesting properties that make it a useful tool in scientific research.
Wirkmechanismus
The mechanism of action of ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA involves its binding to the active site of pyridoxal 5'-phosphate-dependent aminotransferases. This binding inhibits the enzyme's ability to transfer amino groups from one molecule to another, leading to a disruption in several important metabolic pathways. This disruption can have both positive and negative effects, depending on the specific physiological context.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA are complex and depend on several factors, including the concentration of the compound, the specific metabolic pathway being affected, and the overall physiological state of the organism. In general, ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA has been found to have both inhibitory and stimulatory effects on various metabolic pathways, making it a useful tool for studying the regulation of these pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA in lab experiments is its high potency and specificity for pyridoxal 5'-phosphate-dependent aminotransferases. This makes it a useful tool for studying the regulation of these enzymes and their associated metabolic pathways. However, one of the main limitations of using ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA. One area of interest is the development of more specific and potent inhibitors of pyridoxal 5'-phosphate-dependent aminotransferases, which could have important therapeutic applications. Another area of interest is the study of the physiological and biochemical effects of ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA in different organisms and under different physiological conditions, which could provide important insights into the regulation of metabolic pathways. Additionally, the development of new synthesis methods for ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA could make it more widely available for research purposes.
Synthesemethoden
The synthesis of ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA can be achieved through several methods, including enzymatic resolution, asymmetric hydrogenation, and chiral auxiliary-based methods. One of the most common methods involves the use of chiral auxiliaries, such as (S)-phenylalanine, to control the stereochemistry of the final product. This method has been found to be highly efficient and can yield ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA with high enantiomeric purity.
Wissenschaftliche Forschungsanwendungen
((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA has been extensively studied for its potential pharmacological applications. It has been found to be a potent inhibitor of the enzyme pyridoxal 5'-phosphate-dependent aminotransferases, which are involved in several important metabolic pathways. This inhibition has been found to have potential therapeutic applications in the treatment of cancer, epilepsy, and other neurological disorders.
Eigenschaften
CAS-Nummer |
178033-28-8 |
|---|---|
Produktname |
(1R,2S)-2-acetylcyclopropane-1-carboxylic acid |
Molekularformel |
C6H8O3 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
(1R,2S)-2-acetylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O3/c1-3(7)4-2-5(4)6(8)9/h4-5H,2H2,1H3,(H,8,9)/t4-,5-/m1/s1 |
InChI-Schlüssel |
HYILWFYAUMCTTP-RFZPGFLSSA-N |
Isomerische SMILES |
CC(=O)[C@H]1C[C@H]1C(=O)O |
SMILES |
CC(=O)C1CC1C(=O)O |
Kanonische SMILES |
CC(=O)C1CC1C(=O)O |
Synonyme |
Cyclopropanecarboxylic acid, 2-acetyl-, (1R-cis)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



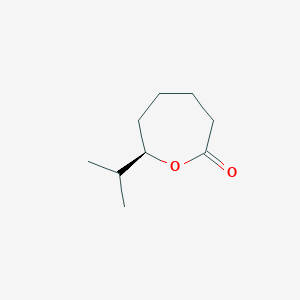
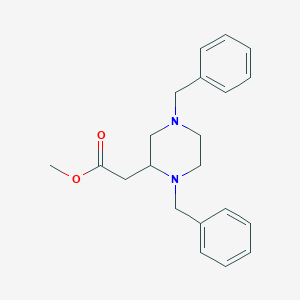
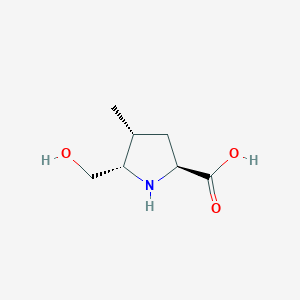
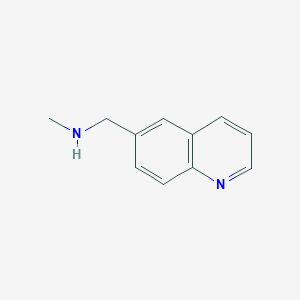
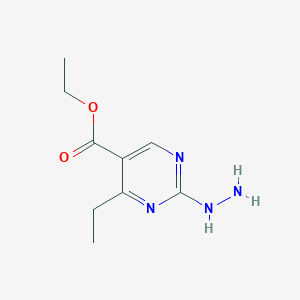
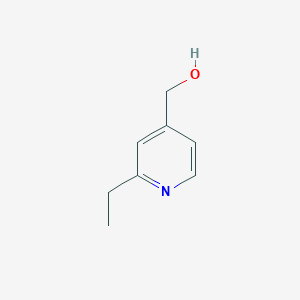
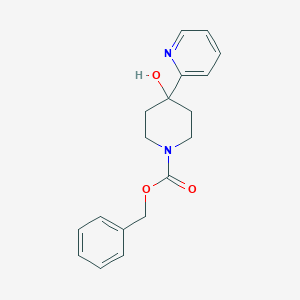
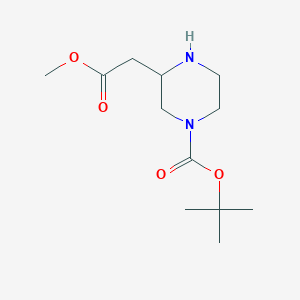
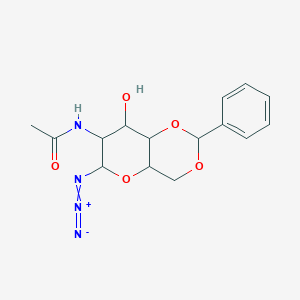
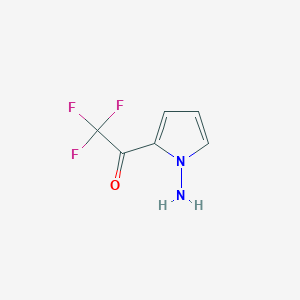
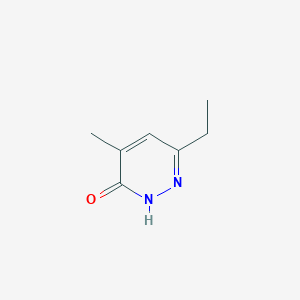
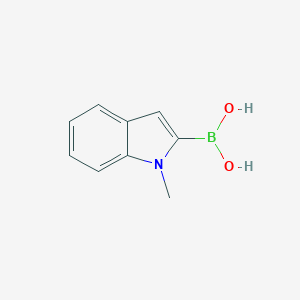
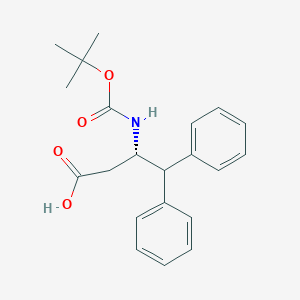
![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)